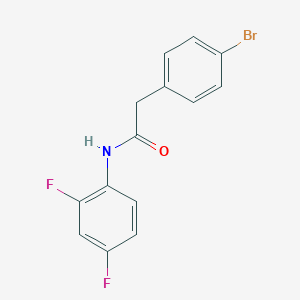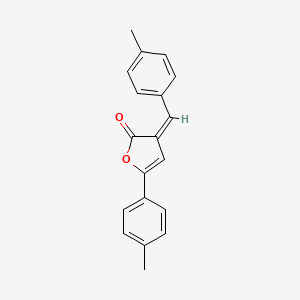![molecular formula C20H18N4O2 B5856679 ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)
ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, commonly known as EAPQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. EAPQ belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of EAPQ involves the inhibition of various signaling pathways involved in tumor growth and progression. EAPQ has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be deregulated in various types of cancer. EAPQ has also been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. Additionally, EAPQ has been found to induce the expression of various tumor suppressor genes, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
EAPQ has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and progression. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases. EAPQ has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using EAPQ in lab experiments include its potent antitumor activity, its ability to induce apoptosis and cell cycle arrest, and its minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a versatile compound for various scientific research applications. The limitations of using EAPQ in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and the need for further studies to elucidate its mechanism of action.
将来の方向性
For the research on EAPQ include the optimization of its synthesis method to achieve higher yields and purity, the elucidation of its mechanism of action, and the development of more potent derivatives with improved pharmacological properties. EAPQ has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. EAPQ has the potential to become a valuable therapeutic agent for the treatment of various types of cancer, inflammatory, and infectious diseases.
合成法
The synthesis of EAPQ can be achieved through a multi-step process involving the condensation of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions involving the introduction of the amino group and the carboxylate group, resulting in the final product, EAPQ. The synthesis of EAPQ has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
科学的研究の応用
EAPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EAPQ exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. EAPQ has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
特性
IUPAC Name |
ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYABHCTBKUOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)


![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)